In Vitro Anti-Mycobacterial Potency Against M. tuberculosis Relative to Clemizole and Etonitazene
Vendor technical documentation states that 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine inhibits M. tuberculosis growth by >90% at a concentration of 5 µg/mL, and is reported to outperform clemizole and etonitazene, two structurally related imidazole-containing compounds, in comparative antimicrobial assays . The reported target is enoyl-acyl-carrier-protein reductase (InhA), a validated enzyme in mycobacterial fatty acid biosynthesis . This evidence is classified as Supporting Evidence because the primary research study containing the raw quantitative data and comparator values is not publicly retrievable; the claim originates from a vendor technical datasheet that cites unpublished or non-indexed studies .
| Evidence Dimension | In vitro growth inhibition of M. tuberculosis |
|---|---|
| Target Compound Data | >90% inhibition at 5 µg/mL |
| Comparator Or Baseline | Clemizole and etonitazene (specific MIC or % inhibition values not provided in retrievable public sources) |
| Quantified Difference | Vendor claims superior potency; absolute fold-difference not quantifiable from public records |
| Conditions | In vitro M. tuberculosis culture (strain and assay protocol not specified in public sources) |
Why This Matters
For investigators screening anti-tubercular agents, this compound offers a potential InhA-targeting scaffold with claimed sub-10 µg/mL potency, but procurement must be accompanied by independent re-testing given the unverifiable nature of the source data.
